1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-8-6-15(7-9-16)22-11-14(10-17(22)23)21-18(24)20-13-4-2-12(19)3-5-13/h2-9,14H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMMIUDTUBCUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, including anti-ischaemic properties and enzyme inhibition.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde and 4-methoxyphenyl derivatives with urea in the presence of suitable catalysts. The structure was confirmed using techniques such as NMR and X-ray crystallography, which revealed key interactions and molecular geometry that contribute to its biological activity.
1. Anti-Ischaemic Activity
The anti-ischaemic effects of the compound were evaluated using a bilateral common carotid artery occlusion model in Kunming mice. The results indicated that the compound exhibited significant protective effects against ischaemia-induced damage. The mechanism appears to involve modulation of blood flow and reduction of oxidative stress during ischaemic episodes.
| Group | Treatment | Ischaemic Score |
|---|---|---|
| Control | None | 7.2 ± 1.1 |
| Compound | 10 mg/kg | 3.5 ± 0.8* |
| Compound | 20 mg/kg | 2.1 ± 0.6** |
*P < 0.05 compared to control
**P < 0.01 compared to control
2. Enzyme Inhibition
The compound's inhibitory effects on key enzymes have also been studied, particularly acetylcholinesterase (AChE) and urease. In vitro assays demonstrated that it possesses moderate to strong inhibitory activity against these enzymes, indicating potential therapeutic applications in neurodegenerative diseases and urea metabolism disorders.
| Enzyme | IC50 (µM) | Reference Standard (IC50) |
|---|---|---|
| Acetylcholinesterase | 5.2 ± 0.02 | Donepezil (0.5 ± 0.01) |
| Urease | 3.1 ± 0.03 | Thiourea (21.25 ± 0.15) |
Case Studies
Several studies have highlighted the pharmacological potential of compounds similar to 1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea:
- Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry indicated that similar urea derivatives exhibited neuroprotective effects in models of Alzheimer's disease, suggesting that this compound may share similar mechanisms of action.
- Antimicrobial Activity : Research demonstrated that related compounds displayed significant antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating a broader spectrum of biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The addition of a methoxy group (CAS 954697-35-9) increases molecular weight by ~30 g/mol compared to the reference compound .
- Fluorine and trifluoromethyl groups (CAS 954696-99-2) reduce molecular weight slightly but enhance lipophilicity and metabolic stability .
Electronic and Steric Modifications: The 2,4-dimethoxyphenyl group (CAS 954697-35-9) introduces steric bulk and alters hydrogen-bonding capacity compared to the 4-methoxyphenyl group .
Biological Implications :
- The 4-fluorophenyl substitution (CAS 954696-99-2) may improve bioavailability due to fluorine’s small size and high electronegativity, which often enhances membrane permeability .
- Ethoxy-methoxybenzyl derivatives (CAS 894033-19-3) could exhibit improved solubility compared to purely aromatic analogs .
Research Findings and Limitations
Crystallographic and Hirshfeld Surface Analysis (Indirect Relevance)
While direct crystallographic data for the target compound is unavailable, studies on chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) demonstrate that substituents like chloro, methoxy, or fluoro groups significantly influence dihedral angles (7.14°–56.26°) and intermolecular interactions . This suggests that the 4-chlorophenyl and 4-methoxyphenyl groups in the target compound may similarly affect its conformational flexibility and packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
